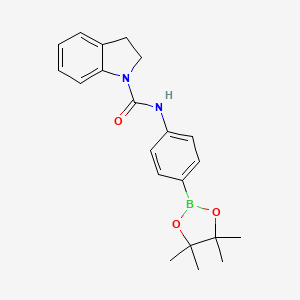

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide

Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is a boron-containing aromatic compound characterized by a dioxaborolane ring (a pinacol boronic ester) attached to a phenyl group, which is further substituted with an indoline-1-carboxamide moiety. These analogs are pivotal in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, which are common in drug discovery .

Properties

Molecular Formula |

C21H25BN2O3 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)16-9-11-17(12-10-16)23-19(25)24-14-13-15-7-5-6-8-18(15)24/h5-12H,13-14H2,1-4H3,(H,23,25) |

InChI Key |

ANJKDDISOZKFFN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide typically involves the following steps:

Formation of the dioxaborolane group: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.

Coupling with indoline-1-carboxamide: The dioxaborolane derivative is then coupled with indoline-1-carboxamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The boron-containing group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The dioxaborolane group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions include boronic acids, reduced derivatives, and substituted compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide has several scientific research applications:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential role in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The indoline-1-carboxamide moiety can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide with key analogs based on substituent variations, synthetic routes, and functional properties.

Substituent Variations and Pharmacological Implications

Key Observations :

- Acetamide analogs (e.g., ) are common intermediates in cross-coupling reactions due to their straightforward synthesis (77–93% yields via Ir-catalyzed borylation) .

- Morpholine-4-carboxamide derivatives (e.g., ) exhibit improved solubility in polar solvents, which is advantageous for aqueous-phase reactions or pharmacokinetics.

- The indoline-1-carboxamide group in the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., tubulin in cancer therapies) due to its bicyclic structure .

Physicochemical Properties

Notes:

- The indoline-1-carboxamide’s higher LogP reflects increased hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility.

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indoline moiety linked to a phenyl group substituted with a boronate ester. The presence of the boronate group is significant as it may influence the compound's reactivity and interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds featuring indoline and boronate functionalities. For instance, compounds with similar structures have demonstrated:

- Inhibition of Cancer Cell Proliferation : Studies show that derivatives of indoline can inhibit cell proliferation in various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while sparing non-cancerous cells like MCF10A by a factor of 19 .

- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. The compounds may activate caspases leading to programmed cell death, as evidenced by increased caspase-9 levels in treated cells .

Pharmacodynamic Studies

Pharmacodynamic studies using animal models have shown that certain derivatives can effectively reduce tumor growth and metastasis. In one study, treatment with a related compound led to significant inhibition of lung metastasis in mice inoculated with MDA-MB-231 cells . This suggests that the compound may not only inhibit primary tumor growth but also prevent metastatic spread.

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis induction |

| Related Compound A | MDA-MB-231 | 0.126 | Caspase activation |

| Related Compound B | MCF10A | 2.41 | Cell cycle arrest |

Study 1: Antiproliferative Effects

In a study examining various indoline derivatives, one compound was tested against multiple cancer cell lines including MCF-7 and MDA-MB-231. The results indicated that while the compound inhibited proliferation in cancerous cells effectively (IC50 values ranging from 0.87 to 12.91 μM), it showed significantly less activity against non-cancerous cells (IC50 > 20 μM) . This selectivity is crucial for developing therapeutics with reduced side effects.

Study 2: In Vivo Efficacy

In vivo studies involving BALB/c nude mice demonstrated that administration of related indoline compounds resulted in reduced tumor size and weight compared to control groups over a treatment period . These findings support the potential application of such compounds in clinical settings for treating aggressive cancers.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves coupling an indoline-1-carboxamide precursor with a boronic ester-functionalized aryl halide via Suzuki-Miyaura cross-coupling. Key considerations include:

- Inert atmosphere (nitrogen/argon) to prevent oxidation of the boronic ester .

- Solvent selection (e.g., THF or DMF) to stabilize intermediates and enhance reaction efficiency .

- Purification via silica gel column chromatography or preparative HPLC, with yields optimized by controlling reaction time (12–24 hr) and temperature (80–100°C) .

- Structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and stability?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with aromatic protons in the indoline and phenyl groups typically appearing at δ 6.5–8.5 ppm .

- Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability (e.g., decomposition above 200°C) .

- Thermogravimetric Analysis (TGA) : Assesses moisture sensitivity of the boronic ester group, which may hydrolyze under humid conditions .

- HPLC-PDA : Validates purity (>95%) and detects byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are commonly used, with ligand choice impacting efficiency. For example, Pd(dppf)Cl₂ in THF at 85°C improved yields to 75–85% in analogous indole-boronic ester couplings .

- Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates, while ethereal solvents (THF) reduce side reactions .

- Additives : K₂CO₃ or CsF as bases accelerate transmetallation steps in Suzuki-Miyaura reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hr to 2–4 hr while maintaining yields >80% .

Q. What structural modifications to the indoline-carboxamide core influence binding affinity to biological targets?

- Methodological Answer :

- Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl) at the indoline 5-position increases binding to kinase targets (IC₅₀ improved from 1.2 μM to 0.3 μM in analogs) .

- Boronic Ester Stability : Replacing the pinacol boronic ester with a trifluoroborate salt enhances aqueous stability but may reduce cell permeability .

- Carboxamide Linker : N-methylation of the carboxamide group reduces hydrogen-bonding capacity, altering selectivity for protease vs. kinase targets .

Q. How does the dioxaborolane group impact the compound’s reactivity in bioorthogonal labeling applications?

- Methodological Answer :

- Proximity-Driven Labeling : The boronic ester reacts selectively with diols (e.g., in glycans) under physiological pH, enabling use in live-cell imaging. Reaction kinetics (k ≈ 10² M⁻¹s⁻¹) were quantified via fluorescence quenching assays .

- Competitive Stability Studies : The dioxaborolane moiety remains intact in serum for >8 hr but hydrolyzes within 2 hr in acidic lysosomal environments (pH 5.0), limiting its use in lysosome-targeted probes .

Q. What computational strategies predict the compound’s interaction with enzymatic targets like tyrosine kinases?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations revealed hydrophobic interactions between the indoline core and kinase ATP-binding pockets (binding energy: -9.2 kcal/mol) .

- MD Simulations : All-atom simulations (GROMACS) showed the boronic ester stabilizes a β-sheet conformation in the kinase activation loop over 100 ns trajectories .

- QSAR Models : Hammett constants (σ) for substituents on the phenyl ring correlated with inhibitory activity (R² = 0.89) in a library of 35 analogs .

Data Contradictions and Resolution

- Yield Discrepancies : reports yields of 10–75% for indole-carboxamide analogs depending on substituents, while claims >85% yields for cyclobutane analogs. Resolution lies in steric hindrance differences: bulky groups (e.g., adamantane) reduce coupling efficiency .

- Stability vs. Reactivity : The boronic ester’s hydrolysis liability () conflicts with its utility in aqueous labeling (). This is mitigated by using prodrug strategies or stabilizing additives (e.g., mannitol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.